1,2,3-Benzothiadiazole-5-carboxylic acid synthesis pathway
1,2,3-Benzothiadiazole-5-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 1,2,3-Benzothiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic synthesis, underlying reaction mechanisms, and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. The core synthesis is presented as a robust two-stage process, beginning with the preparation of the critical precursor, 4-amino-3-mercaptobenzoic acid, followed by a classical diazotization and intramolecular cyclization to yield the target molecule.
Introduction and Strategic Overview
1,2,3-Benzothiadiazole and its derivatives are privileged scaffolds in chemical research, serving as key building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The carboxylic acid moiety at the 5-position of the benzothiadiazole ring system offers a versatile synthetic handle for further molecular elaboration, making 1,2,3-Benzothiadiazole-5-carboxylic acid (CAS 192948-09-7) a valuable intermediate.[2]
The most reliable and direct synthesis of this target molecule hinges on a classical heterocyclic chemistry approach: the diazotization of an appropriately substituted ortho-aminothiophenol.[3] This strategy is advantageous due to the commercial availability of the ultimate starting material and the high efficiency of the ring-closing reaction.
The overall synthetic strategy is dissected into two primary stages:
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Synthesis of the Key Precursor: Preparation of 4-amino-3-mercaptobenzoic acid hydrochloride from 4-aminobenzoic acid.
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Heterocyclic Ring Formation: Diazotization of the precursor followed by intramolecular cyclization to form the 1,2,3-benzothiadiazole ring system.
This guide will explore each stage in detail, providing mechanistic insights and actionable laboratory protocols.
Figure 1: High-level overview of the two-stage synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid.
Stage 1: Synthesis of the Key Precursor, 4-Amino-3-mercaptobenzoic acid
The foundation of this synthesis is the efficient preparation of 4-amino-3-mercaptobenzoic acid. This precursor contains the essential ortho-amino and thiol functionalities on a benzoic acid backbone, perfectly poised for the subsequent cyclization. A validated method involves a two-step sequence starting from the inexpensive and readily available 4-aminobenzoic acid (pABA).[4]
Step A: Thiocyanation of 4-Aminobenzoic Acid
The initial step introduces a thiocyanate group (-SCN) at the position ortho to the amine. This is an electrophilic substitution reaction on an activated aromatic ring.
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Causality and Expertise: The amino group of pABA is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs exclusively at the ortho position (C3). The reaction is performed at low temperatures (-5 °C) to control the reactivity of the bromine and prevent unwanted side reactions. Acetic acid serves as a suitable polar solvent for the reagents.[4]
Step B: Hydrolysis of the Thiocyanate Intermediate
The thiocyanate group is then hydrolyzed under basic conditions to yield the free thiol (mercaptan).
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Causality and Expertise: Refluxing with a strong base like potassium hydroxide (KOH) is necessary to cleave the S-CN bond. The reaction proceeds via nucleophilic attack of hydroxide on the carbon of the thiocyanate group. Subsequent acidification of the reaction mixture protonates the thiolate and carboxylate groups and precipitates the hydrochloride salt of the product, which is often more stable and easier to isolate than the free base.[4]
Stage 2: Diazotization and Intramolecular Cyclization
This stage is the core of the heterocyclic ring formation, converting the precursor into the final 1,2,3-benzothiadiazole structure. It is a classic example of diazotization chemistry.[3]
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Mechanism and Rationale: The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0-5 °C) because the resulting diazonium salt is unstable and can readily decompose at higher temperatures.[7]
The mechanism proceeds as follows:
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Formation of the Electrophile: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6]
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Diazonium Salt Formation: The lone pair of the primary amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryl diazonium salt (-N₂⁺).[6]
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Intramolecular Cyclization: The adjacent thiol group (-SH), being a potent nucleophile, attacks the carbon atom to which the diazonium group is attached. This is an intramolecular nucleophilic aromatic substitution.
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Rearomatization and Ring Closure: The exceptionally stable dinitrogen molecule (N₂) is expelled as a leaving group, and the system rearomatizes to form the stable 1,2,3-benzothiadiazole ring.
Figure 2: Mechanistic pathway for the conversion of the precursor to the final product.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and represent a robust pathway for laboratory-scale synthesis.
Protocol 1: Synthesis of 4-Amino-3-mercaptobenzoic acid hydrochloride[4]
Materials:
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4-Aminobenzoic acid (pABA)
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Potassium thiocyanate (KSCN)
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂)
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Potassium hydroxide (KOH)
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Concentrated hydrochloric acid (HCl, 35-37%)
Step A: Thiocyanation
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In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminobenzoic acid in glacial acetic acid.
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Add potassium thiocyanate to the solution and stir until dissolved.
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Cool the mixture to -5 °C in an ice-salt bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.
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After the addition is complete, stir the reaction mixture at low temperature for an additional 2-3 hours.
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Pour the reaction mixture into a beaker of ice water to precipitate the crude thiocyanate intermediate.
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Filter the solid, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.
Step B: Hydrolysis
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Place the dried intermediate into a round-bottom flask.
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Add a solution of potassium hydroxide in water.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
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Transfer the filtrate to a beaker and cool in an ice bath.
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Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the product precipitates completely (typically pH 1-2).
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Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum to yield 4-amino-3-mercaptobenzoic acid hydrochloride as a stable salt.
Protocol 2: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid
Materials:
-
4-Amino-3-mercaptobenzoic acid hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
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Suspend 4-amino-3-mercaptobenzoic acid hydrochloride in a mixture of water and concentrated hydrochloric acid in a beaker.
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Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. The precursor may not fully dissolve, which is acceptable.
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Prepare a solution of sodium nitrite in a small amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the cold suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. A color change and gas evolution (N₂) may be observed.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
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Allow the mixture to slowly warm to room temperature.
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The resulting precipitate is the crude product. Filter the solid using a Büchner funnel.
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Wash the solid with copious amounts of cold water to remove any inorganic salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 1,2,3-Benzothiadiazole-5-carboxylic acid.
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Dry the purified product in a vacuum oven.
Data Summary and Characterization
While yields can vary based on scale and purification efficiency, the described pathway is robust. Characterization of the final product should be performed using standard analytical techniques.
| Parameter | 1,2,3-Benzothiadiazole-5-carboxylic acid |
| CAS Number | 192948-09-7[2] |
| Molecular Formula | C₇H₄N₂O₂S[8] |
| Molecular Weight | 180.19 g/mol [2] |
| Appearance | Solid (typically off-white to pale yellow)[8] |
| Typical Yield (Stage 2) | 70-90% (estimated based on similar reactions) |
| Key ¹H NMR Signals | Aromatic protons in the 7.5-8.5 ppm range, carboxylic acid proton >12 ppm. |
| Key IR Absorptions | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹. |
Conclusion
The synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid is reliably achieved through a well-established, two-stage process. The pathway leverages a directed electrophilic thiocyanation and subsequent hydrolysis to create the key 4-amino-3-mercaptobenzoic acid precursor. The final, high-yielding step employs a classic diazotization-cyclization reaction that is both efficient and mechanistically well-understood. By carefully controlling reaction conditions, particularly temperature, researchers can access this valuable heterocyclic building block for further application in drug discovery and materials science.
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